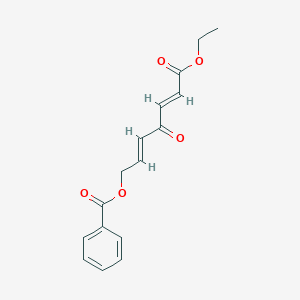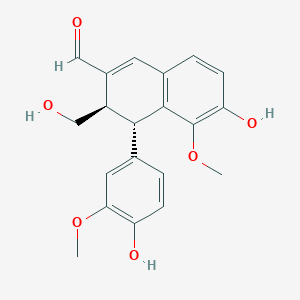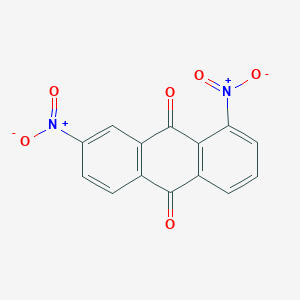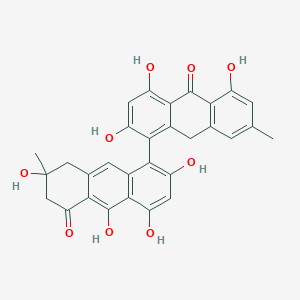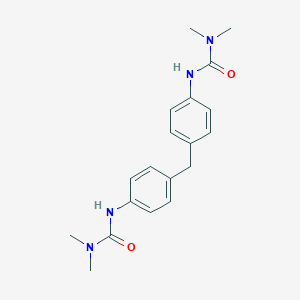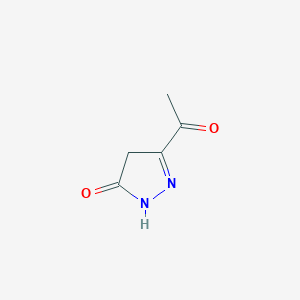![molecular formula C7H7NO B161499 4-Methyl-4h-furo[3,2-b]pyrrole CAS No. 132120-22-0](/img/structure/B161499.png)
4-Methyl-4h-furo[3,2-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4h-furo[3,2-b]pyrrole (MFP) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. MFP is a cyclic pyrrole that contains a furan ring fused to a pyrrole ring with a methyl group attached to the pyrrole ring. This molecule has shown promising results in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells and bacteria. 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and cell division.
Effets Biochimiques Et Physiologiques
4-Methyl-4h-furo[3,2-b]pyrrole has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes involved in cancer progression. In bacterial cells, 4-Methyl-4h-furo[3,2-b]pyrrole has been shown to inhibit cell growth, induce cell death, and disrupt bacterial DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its relatively simple synthesis method, its potential as a versatile building block for the synthesis of other compounds, and its potential as a therapeutic agent for various diseases. However, the limitations of using 4-Methyl-4h-furo[3,2-b]pyrrole in lab experiments include its low solubility in water, its potential toxicity, and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 4-Methyl-4h-furo[3,2-b]pyrrole. One potential direction is the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole derivatives with improved solubility and bioavailability for use in medicinal chemistry. Another potential direction is the development of 4-Methyl-4h-furo[3,2-b]pyrrole-based materials for use in electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-4h-furo[3,2-b]pyrrole and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole can be achieved through various methods, including the reaction of furan with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of furan with a pyrrole derivative in the presence of a palladium catalyst. However, the most commonly used method for the synthesis of 4-Methyl-4h-furo[3,2-b]pyrrole is the reaction of 4-methylpyrrole with furan in the presence of a strong acid catalyst such as trifluoroacetic acid.
Applications De Recherche Scientifique
4-Methyl-4h-furo[3,2-b]pyrrole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit biological activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Methyl-4h-furo[3,2-b]pyrrole has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, 4-Methyl-4h-furo[3,2-b]pyrrole has been studied for its potential as an antibacterial agent, as it has been shown to exhibit activity against both gram-positive and gram-negative bacteria.
Propriétés
Numéro CAS |
132120-22-0 |
|---|---|
Nom du produit |
4-Methyl-4h-furo[3,2-b]pyrrole |
Formule moléculaire |
C7H7NO |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
4-methylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C7H7NO/c1-8-4-2-7-6(8)3-5-9-7/h2-5H,1H3 |
Clé InChI |
NCZRISKQRHFNSG-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CO2 |
SMILES canonique |
CN1C=CC2=C1C=CO2 |
Synonymes |
4H-Furo[3,2-b]pyrrole,4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




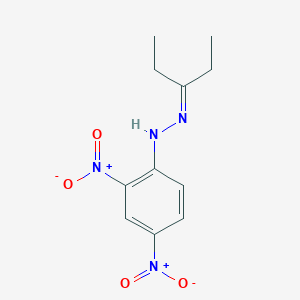
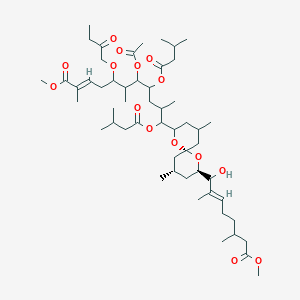
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
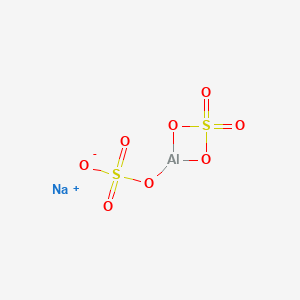
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
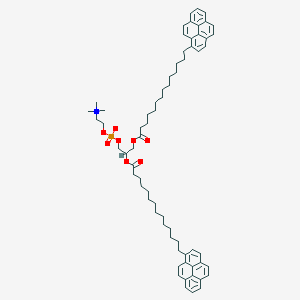
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
